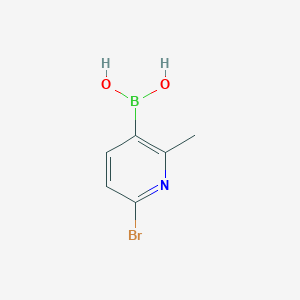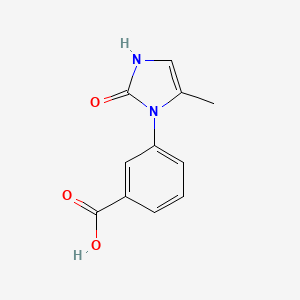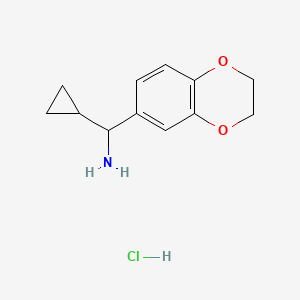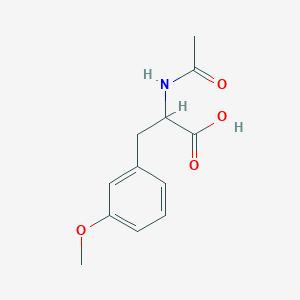
(6-Bromo-2-methylpyridin-3-yl)boronic acid
Overview
Description
“(6-Bromo-2-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BBrNO2 . It has a molecular weight of 215.84 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a 2-methylpyridin-3-yl ring, which also carries a bromine atom . The exact 3D structure is not available as conformer generation is disallowed due to an unsupported element .Chemical Reactions Analysis
Boronic acids, including “this compound”, can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.84 g/mol and a complexity of 136 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 53.4 Ų . The exact mass and monoisotopic mass are both 214.97532 g/mol .Scientific Research Applications
Boronic Acid-Substituted Metal Complexes
Boronic acid-substituted metal complexes, involving polypyridyl complexes of Ru(II) and Ir(III) incorporating a boronic acid substituent, have been utilized for cross-coupling with bromo-substituted complexes. A sequential coupling-bromination-coupling strategy allows for the controlled synthesis of luminescent heterometallic assemblies, showcasing efficient energy transfer to the terminus (Kathryn J. Arm & J. Williams, 2005).
Catalysis and Organic Synthesis
Boronic acids have found significant use in catalysis and organic synthesis. A particular study highlights the discovery of boronic acid catalysis enabling highly enantioselective aza-Michael additions, utilizing 3-borono-BINOL as a chiral boronic acid catalyst. This has opened pathways to densely functionalized cyclohexanes (T. Hashimoto, A. Gálvez, & K. Maruoka, 2015).
Building Blocks for Combinatorial Chemistry
A comparative study between two new heterocyclic boron derivatives showed the utility of (6-bromopyridin-3-yl)boronic ester and acid as bifunctional building blocks for combinatorial chemistry. These compounds demonstrate significant stability and versatility, with applications in the synthesis of complex molecular architectures (J. Sopková-de Oliveira Santos et al., 2003).
Sensing Applications
The development of selective fluorescent chemosensors by boronic acid represents a cutting-edge field in scientific research. Boronic acids interact with diols to form cyclic complexes, serving as reporters for fluorescent sensors to probe carbohydrates and other bioactive substances. This area has seen significant advancements, contributing to the prevention, diagnosis, and treatment of diseases (S. Huang et al., 2012).
Pharmaceutical Applications
Boronic acid compounds are explored for their potential as pharmaceutical agents, including as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics for recognizing important saccharides. The unique structural features of boronic acid compounds make them of high interest in medicinal chemistry and drug development (Wen-qian Yang, Xingming Gao, & B. Wang, 2003).
Mechanism of Action
Safety and Hazards
“(6-Bromo-2-methylpyridin-3-yl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
(6-bromo-2-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYPZNXELJJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660632 | |
| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-22-9 | |
| Record name | B-(6-Bromo-2-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1522110.png)




![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)




![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
